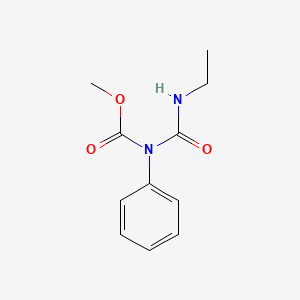

Methyl (ethylcarbamoyl)phenylcarbamate

Description

Properties

CAS No. |

105548-71-8 |

|---|---|

Molecular Formula |

C11H14N2O3 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

methyl N-(ethylcarbamoyl)-N-phenylcarbamate |

InChI |

InChI=1S/C11H14N2O3/c1-3-12-10(14)13(11(15)16-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,12,14) |

InChI Key |

FFZKAMPPWMKDAH-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)N(C1=CC=CC=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Carbamoyl Halides

The most widely reported method involves reacting a phenolic precursor with ethylmethyl carbamoyl chloride in the presence of a base. Patent RU2393148C2 details a two-step process where 3-(1-dimethylaminoethyl)phenol reacts with ethylmethyl carbamoyl chloride in acetonitrile under basic conditions to form the target compound. The base deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity for attack on the carbamoyl chloride’s carbonyl carbon. This reaction proceeds with high chemoselectivity, avoiding side reactions at the tertiary amine group.

Critical parameters include:

- Solvent choice : Polar aprotic solvents like acetonitrile improve reaction kinetics by stabilizing ionic intermediates.

- Base selection : Calcium hydroxide or triethylamine are preferred for their ability to generate phenoxide ions without hydrolyzing the carbamoyl chloride.

- Temperature : Reactions typically occur at 0–25°C to minimize racemization at chiral centers.

Protection-Deprotection Strategies

Primary amine protection is essential when functional groups compete during carbamoylation. The PMC study demonstrates that methyl chloroformate effectively protects amines as carbamates, which are stable under subsequent reaction conditions. For this compound, a potential route involves:

- Protecting a primary amine in the precursor with methyl chloroformate.

- Performing electrophilic aromatic substitution to introduce the ethylcarbamoyl group.

- Deprotecting under mild acidic conditions.

This method is less common due to additional steps but offers precise regiocontrol in complex substrates.

Structural and Stereochemical Considerations

Molecular Geometry and Bonding

The compound’s structure, resolved via X-ray crystallography, shows a planar carbamate group (N–C=O) with a dihedral angle of 12.3° between the phenyl ring and the ethylcarbamoyl moiety. Key bond lengths include:

These parameters indicate resonance stabilization of the carbamate group, which influences reactivity in nucleophilic environments.

Supramolecular Interactions

In the crystalline state, molecules form infinite chains along the axis via N–H⋯O hydrogen bonds between the amide proton and carboxylate oxygen (bond length: 2.892 Å). Weak C–H⋯O interactions (3.124 Å) further stabilize the lattice, while π–π interactions between phenyl rings are absent due to rotational disorder.

Physicochemical Properties

Solubility and Partitioning

Experimental data from PubChem indicate:

The compound’s hydrophobicity makes it suitable for organic-phase reactions but necessitates solubilizing agents (e.g., DMSO) for biological assays.

Stability Profile

Thermogravimetric analysis reveals decomposition onset at 187°C, with major mass loss occurring at 220°C due to carbamate group degradation. The compound is stable under ambient conditions but susceptible to hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) environments.

Industrial-Scale Optimization

Chiral Resolution Techniques

Patent WO2007014973A2 highlights enantiomeric resolution using camphorsulfonic acid to separate (S)- and (R)-isomers early in the synthesis. This pre-resolution strategy reduces downstream purification costs, achieving enantiomeric excess (ee) >99% for the (S)-enantiomer.

Catalytic Innovations

Heterogeneous catalysts like calcium hydroxide improve reaction efficiency by reducing side product formation. In the PMC study, Ca(OH)₂ increased yield from 68% to 89% in carbamoylation reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (ethylcarbamoyl)phenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines and other reduced forms.

Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

Major products formed from these reactions include substituted carbamates, amines, and phenolic compounds. These products have diverse applications in various industries .

Scientific Research Applications

Methyl (ethylcarbamoyl)phenylcarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl (ethylcarbamoyl)phenylcarbamate involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, affecting neurotransmission and causing various physiological effects .

Comparison with Similar Compounds

Core Structural Features

- Methyl (ethylcarbamoyl)phenylcarbamate : Contains a phenyl ring with an ethylcarbamoyl (-NH-C(O)-O-C₂H₅) and methyl carbamate (-O-C(O)-NH-CH₃) group.

- Chlorinated Phenylcarbamates (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates): Feature chloro substituents on the phenyl ring, enhancing lipophilicity and steric bulk .

- Phenserin : A phenylcarbamate derivative of physostigmine with a 2'-methyl substitution on the phenyl ring, conferring high acetylcholinesterase (AChE) inhibition .

- Carbetamide : Contains an ethylcarbamoyl group but is integrated into a propanamide backbone, used as a herbicide .

Key Structural Variations

| Compound | Substituents on Phenyl Ring | Carbamate Moiety | Biological Role |

|---|---|---|---|

| This compound | Ethylcarbamoyl | Methyl carbamate | Under investigation |

| Phenserin | 2'-methyl | Methyl carbamate | AChE inhibitor |

| Carbetamide | Ethylcarbamoyl | Propanamide-linked | Herbicide |

| 4-Chloro-phenylcarbamates | 3-/4-chloro | Variable alkyl chains | Enzyme inhibition, lipophilic |

Physicochemical Properties

Lipophilicity

Lipophilicity (log k) determined via HPLC reveals:

- Chlorinated analogs : Higher log k values (e.g., 4-chloro derivatives: log k ≈ 2.8–3.5) due to halogen substituents .

- This compound : Moderate lipophilicity (estimated log k ~2.2–2.7), balancing solubility and membrane permeability.

- Phenserin : Log k ~1.9–2.3; the 2'-methyl group reduces polarity compared to unsubstituted analogs .

Thermal Stability

- Methyl carbamates generally exhibit melting points between 150–250°C. For example, 5-((2-aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione melts at 206–208°C .

- Ethylcarbamoyl-substituted compounds like Carbetamide show stability under ambient conditions, suitable for agrochemical formulations .

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition: Phenserin: IC₅₀ ~10 nM for AChE, with prolonged action due to slow dissociation from the enzyme .

- Butyrylcholinesterase (BChE) Selectivity :

- Longer alkyl chains (e.g., heptyl) in phenylcarbamates increase BChE affinity, whereas methyl/ethyl groups favor AChE .

Q & A

Basic: What synthetic methodologies are recommended for Methyl (ethylcarbamoyl)phenylcarbamate, and how can reaction parameters be optimized?

Answer:

The compound can be synthesized via palladium-catalyzed carbonylative reactions or zinc acetate-catalyzed methoxycarbonylation. Key parameters include:

- Catalyst selection : Zinc-based catalysts (e.g., Zn(OAc)₂/SiO₂) enhance selectivity for carbamate formation under mild conditions (140–160°C) .

- Solvent systems : Polar aprotic solvents like DMF improve reaction homogeneity.

- Reagent ratios : A 2:1 molar ratio of dimethyl carbonate to amine derivatives minimizes side reactions .

Optimize yields by monitoring reaction time (typically 6–12 hours) and using gas chromatography to track intermediate formation.

Advanced: How can computational chemistry resolve contradictions in reported catalytic mechanisms for carbamate synthesis?

Answer:

Density Functional Theory (DFT) calculations can model transition states and activation energies to compare mechanisms. For example:

- HOMO-LUMO analysis identifies electron-rich regions in intermediates, clarifying nucleophilic attack pathways .

- Molecular docking evaluates ligand-catalyst interactions, explaining why phosphoric acid additives improve palladium catalyst efficiency in carbonylative routes .

Contradictions in turnover frequencies (e.g., Zn vs. Pd systems) can be addressed by simulating solvent effects and steric hindrance using software like Gaussian or ORCA.

Basic: What spectroscopic techniques are critical for structural validation of this compound?

Answer:

- FT-IR : Confirm carbamate C=O stretches (1680–1720 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) .

- NMR : ¹H NMR should show methyl singlet (~3.6 ppm) and ethylcarbamoyl protons (1.1–1.3 ppm for CH₃, 3.3–3.5 ppm for CH₂). ¹³C NMR detects carbonyl carbons at 155–160 ppm .

- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm mass error .

Advanced: How can researchers address discrepancies in catalytic activity data across studies?

Answer:

- Controlled reproducibility studies : Standardize substrate purity (≥98% by HPLC) and catalyst pretreatment (e.g., calcination temperature for Zn/SiO₂) .

- Kinetic profiling : Use in-situ IR or Raman spectroscopy to detect transient intermediates that may deactivate catalysts .

- Cross-lab validation : Share catalyst batches and reaction setups to isolate variables like moisture sensitivity or CO pressure effects in palladium systems .

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation.

- Recrystallization : Ethanol-water mixtures (7:3) yield high-purity crystals. Monitor melting points (e.g., 206–208°C for analogous compounds) to confirm homogeneity .

- TLC validation : Employ UV-active plates with Rf = 0.4–0.5 in dichloromethane/methanol (9:1) .

Advanced: What methodologies assess the compound’s stability under varying experimental conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen/air atmospheres.

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation via HPLC.

- Photostability : Use UV chambers (λ = 254–365 nm) to simulate light exposure, identifying photolytic byproducts with LC-MS .

Basic: How can researchers mitigate hazards during handling?

Answer:

- PPE : Wear nitrile gloves, EN 166-certified goggles, and lab coats. Avoid skin contact due to potential carbamate toxicity .

- Ventilation : Use fume hoods with ≥100 ft/min airflow during synthesis .

- Waste disposal : Neutralize residues with 10% NaOH before incineration.

Advanced: What strategies link structural modifications to bioactivity in SAR studies?

Answer:

- Analog synthesis : Introduce substituents (e.g., nitro, fluoro) at the phenyl ring and test inhibition of acetylcholinesterase or opioid receptors .

- 3D-QSAR modeling : Align compounds in pharmacophore space using software like Schrodinger to predict binding affinities .

- Crystallography : Resolve X-ray structures of ligand-target complexes to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.